molecular formula C9H12N2O3S B1299010 N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid CAS No. 304459-57-2

N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid

Cat. No.: B1299010
CAS No.: 304459-57-2
M. Wt: 228.27 g/mol
InChI Key: JXKCUPZVQVCDTB-UHFFFAOYSA-N
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Description

N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid is a heterocyclic compound that features a thiazole ring substituted with dimethyl groups at positions 4 and 5, and a succinamic acid moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid typically involves the reaction of 4,5-dimethylthiazole with succinic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified by recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The succinamic acid moiety may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Uniqueness: N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid is unique due to the presence of both the dimethyl-substituted thiazole ring and the succinamic acid moiety, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .

Properties

IUPAC Name

4-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-5-6(2)15-9(10-5)11-7(12)3-4-8(13)14/h3-4H2,1-2H3,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKCUPZVQVCDTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354807
Record name N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304459-57-2
Record name N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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